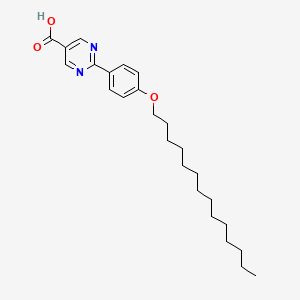

2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid

Description

2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 5 of the pyrimidine ring and a 4-(tetradecyloxy)phenyl substituent at position 2 (Figure 1). The tetradecyloxy chain (C₁₄H₂₉O-) introduces significant lipophilicity, which may enhance membrane permeability and prolong biological half-life compared to shorter-chain analogs. Pyrimidine-5-carboxylic acid derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes and receptors.

Properties

CAS No. |

142057-92-9 |

|---|---|

Molecular Formula |

C25H36N2O3 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

2-(4-tetradecoxyphenyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C25H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-30-23-16-14-21(15-17-23)24-26-19-22(20-27-24)25(28)29/h14-17,19-20H,2-13,18H2,1H3,(H,28,29) |

InChI Key |

UYMCJNNYMKMGOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the following steps:

Preparation of 4-(Tetradecyloxy)benzaldehyde: This can be achieved by reacting tetradecanol with 4-hydroxybenzaldehyde in the presence of an acid catalyst.

Formation of 2-(4-(Tetradecyloxy)phenyl)pyrimidine: The aldehyde intermediate is then subjected to a condensation reaction with a suitable pyrimidine precursor, such as 2-aminopyrimidine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and as a potential ligand for binding studies.

Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It may be used in the development of new materials, coatings, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Selected Pyrimidine-5-carboxylic Acid Derivatives

Key Observations:

- Lipophilicity : The tetradecyloxy chain in the target compound confers exceptional lipophilicity, likely exceeding logP values of analogs with shorter alkyl or aromatic substituents (e.g., logP ~3–4 for trifluoromethyl derivatives ). This property may enhance tissue penetration but reduce aqueous solubility.

- Electronic Effects : Trifluoromethyl groups (e.g., in ) increase electronegativity, stabilizing the carboxylic acid’s deprotonated form (pKa ~2–3), whereas the tetradecyloxy chain is electronically neutral but sterically bulky.

- Reactivity : Chloro-substituted derivatives (e.g., ) offer sites for further functionalization, whereas the target compound’s alkyl chain is chemically inert under physiological conditions.

Limitations and Challenges

- Synthetic Complexity : Introducing a tetradecyloxy chain requires multi-step synthesis and purification challenges due to the compound’s low solubility.

- Toxicity : Long alkyl chains may accumulate in lipid tissues, necessitating detailed toxicological profiling.

Biological Activity

2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 142057-92-9 |

| Molecular Formula | C20H29N2O3 |

| Molecular Weight | 345.46 g/mol |

| IUPAC Name | 2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid |

The biological activity of 2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to modulate the activity of various enzymes involved in inflammatory pathways.

- Receptor Binding : The compound may bind to specific receptors that mediate cellular responses to inflammation and pain.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells.

Anti-inflammatory Activity

Research indicates that 2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid exhibits significant anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound. These findings suggest potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study involving various bacterial strains, it showed effective inhibition of growth against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be promising compared to standard antibiotics.

Anticancer Properties

Preliminary investigations into the anticancer activity of 2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

-

Study on Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory effects in a mouse model.

- Results : Mice treated with the compound showed a significant decrease in paw edema compared to control groups, indicating strong anti-inflammatory properties.

-

Antimicrobial Efficacy Assessment

- Objective : Evaluate the antimicrobial activity against clinical isolates.

- Results : The compound exhibited MIC values ranging from 10 to 50 µg/mL against various strains, suggesting its potential as an alternative antimicrobial agent.

-

Cancer Cell Line Studies

- Objective : Investigate the effects on apoptosis in cancer cells.

- Results : Flow cytometry analyses revealed increased apoptosis rates in treated MCF-7 cells compared to untreated controls, with a notable increase in caspase-3 activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.